molecular formula C8H9IO2 B12304801 2-(3-Iodophenoxy)ethanol

2-(3-Iodophenoxy)ethanol

Cat. No.: B12304801
M. Wt: 264.06 g/mol
InChI Key: CLURKXXMKMCYSL-UHFFFAOYSA-N
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Description

2-(3-Iodophenoxy)ethanol is an organic compound with the molecular formula C8H9IO2 It is a derivative of phenoxyethanol, where an iodine atom is substituted at the third position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Iodophenoxy)ethanol can be synthesized through the reaction of 3-iodophenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic attack of the phenoxide ion on the ethylene oxide, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodophenoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form the corresponding phenoxyethanol.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Iodophenoxy)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Iodophenoxy)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound can also undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

2-(3-Iodophenoxy)ethanol can be compared with other similar compounds such as phenoxyethanol and 2-(4-iodophenoxy)ethanol:

    Phenoxyethanol: Lacks the iodine atom, making it less reactive in halogen bonding and substitution reactions.

    2-(4-Iodophenoxy)ethanol: The iodine atom is positioned at the fourth position, which can influence its reactivity and interaction with biological targets differently.

Properties

Molecular Formula

C8H9IO2

Molecular Weight

264.06 g/mol

IUPAC Name

2-(3-iodophenoxy)ethanol

InChI

InChI=1S/C8H9IO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2

InChI Key

CLURKXXMKMCYSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)OCCO

Origin of Product

United States

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